Product packaging for [4-(Acetyloxy)-3-methoxyphenyl]acetic acid(Cat. No.:CAS No. 5447-38-1)

[4-(Acetyloxy)-3-methoxyphenyl]acetic acid

Cat. No.: B1605841
CAS No.: 5447-38-1
M. Wt: 224.21 g/mol
InChI Key: QLJMBAXRCXCSGZ-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Acid Derivatives Research

Phenolic acids are a major class of plant secondary metabolites, characterized by a phenolic ring and a carboxylic acid function. nih.gov They are broadly categorized into two main groups: hydroxybenzoic acids and hydroxycinnamic acids, both of which are recognized for their diverse biological activities, including antioxidant properties. nih.govresearchgate.net The research into phenolic acid derivatives is driven by the desire to understand their structure-activity relationships and to explore their potential in various fields. wisdomlib.org The modification of the core phenolic acid structure, such as through acetylation, is a key area of investigation, as it can alter the compound's physicochemical properties and biological activity. nih.gov

Overview of Structural Significance and Related Compounds

The structure of [4-(Acetyloxy)-3-methoxyphenyl]acetic acid is intrinsically linked to other well-studied compounds. It is the acetylated form of homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), a significant metabolite of the neurotransmitter dopamine (B1211576). nih.govwikipedia.org The acetylation of the hydroxyl group on the phenyl ring is a key structural feature that differentiates it from its parent compound.

This compound is also structurally related to ferulic acid (4-hydroxy-3-methoxycinnamic acid), a ubiquitous phenolic acid in the plant kingdom known for its potent antioxidant effects. ijpsr.comscirp.org The primary difference between this compound and ferulic acid lies in the saturation of the side chain; the former has an acetic acid side chain, while the latter possesses a propenoic acid side chain. mdpi.com The acetylation of the hydroxyl group in ferulic acid to form ferulic acid acetate (B1210297) is also a subject of research, often aimed at modifying its properties for various applications. nih.gov

The presence of the acetyl group can influence the compound's lipophilicity and, consequently, its ability to cross biological membranes, which is a critical factor in its potential biological activity. nih.gov Research on acetylated phenolic compounds suggests that this modification can lead to enhanced or altered biological effects compared to the parent compounds. nih.govresearchgate.net

Table 1: Structural Comparison of Related Compounds

Compound Name Parent Compound Key Functional Groups
This compound Homovanillic acid Acetyloxy, Methoxy (B1213986), Carboxylic acid
Homovanillic acid - Hydroxyl, Methoxy, Carboxylic acid
Ferulic acid - Hydroxyl, Methoxy, Carboxylic acid, Alkene
Ferulic acid acetate Ferulic acid Acetyloxy, Methoxy, Carboxylic acid, Alkene

Historical Development of Research on this compound Analogs

The historical research trajectory of analogs of this compound is primarily rooted in the study of its parent compound, homovanillic acid, and the related phenolic acid, ferulic acid.

Research into homovanillic acid (HVA) has been extensive, largely due to its role as a major metabolite of dopamine. wikipedia.org Since the mid-20th century, measuring HVA levels in cerebrospinal fluid and other bodily fluids has been a critical tool in neuroscience research to assess central dopamine activity. nih.govnih.gov These studies have been instrumental in investigating various neurological and psychiatric conditions. wikipedia.org The chemical synthesis and analysis of HVA have been well-established, providing a foundation for the synthesis of its derivatives. nist.govchemicalbook.com

The study of ferulic acid has a long history, with its synthesis first reported in 1935. scirp.org Its widespread presence in plants and its antioxidant properties have made it a subject of continuous research in food science, nutrition, and pharmacology. ijpsr.comnih.gov Investigations into ferulic acid and its derivatives have explored their potential as antioxidants, anti-inflammatory agents, and in other therapeutic applications. scirp.orgnih.gov The development of methods to extract ferulic acid from natural sources and to synthesize its derivatives has been a significant area of research. mdpi.com

The exploration of acetylated derivatives, such as this compound, represents a more recent progression in this field. This line of inquiry builds upon the foundational knowledge of their parent compounds, aiming to modulate their properties for specific scientific investigations. The synthesis of such acetylated analogs is often a strategic chemical modification to enhance properties like stability or membrane permeability for research purposes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O5 B1605841 [4-(Acetyloxy)-3-methoxyphenyl]acetic acid CAS No. 5447-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-acetyloxy-3-methoxyphenyl)acetic acid
Source PubChem
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InChI

InChI=1S/C11H12O5/c1-7(12)16-9-4-3-8(6-11(13)14)5-10(9)15-2/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJMBAXRCXCSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280460
Record name [4-(Acetyloxy)-3-methoxyphenyl]acetic acid
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Molecular Weight

224.21 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5447-38-1
Record name 4-(Acetyloxy)-3-methoxybenzeneacetic acid
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Record name [4-(Acetyloxy)-3-methoxyphenyl]acetic acid
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Synthetic Methodologies for 4 Acetyloxy 3 Methoxyphenyl Acetic Acid and Its Derivatives

Established Synthetic Routes to [4-(Acetyloxy)-3-methoxyphenyl]acetic Acid

The traditional synthesis of this compound often involves multi-step processes originating from readily available precursors. These routes are well-documented and provide reliable, albeit sometimes lengthy, pathways to the desired compound.

Synthesis via Vanillin (B372448) Derivatives and O-Acetylation Reactions

A common and logical starting point for the synthesis of this compound is vanillin (4-hydroxy-3-methoxybenzaldehyde), owing to its structural similarity to the target molecule. This pathway typically involves the transformation of the aldehyde functional group and the subsequent or prior acetylation of the phenolic hydroxyl group.

One synthetic approach begins with the O-acetylation of vanillin to form acetylvanillin. This reaction is commonly achieved by treating vanillin with acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270). nih.gov The acetylvanillin then serves as a key intermediate. The aldehyde group of acetylvanillin must be converted into an acetic acid moiety. This can be accomplished through various multi-step procedures, such as reduction to an alcohol, followed by conversion to a halide, then a nitrile, and finally hydrolysis to the carboxylic acid.

Alternatively, vanillin can first be converted to homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid). The final step is then the selective O-acetylation of the phenolic hydroxyl group. This acetylation can be carried out using acetic anhydride. The reaction conditions must be controlled to favor acetylation of the phenol (B47542) over the carboxylic acid.

A general procedure for the preparation of acetyl vanillin involves dissolving vanillin in a solvent like dichloromethane, followed by the addition of acetic anhydride and dry pyridine under anhydrous conditions. nih.gov The mixture is typically stirred for several hours at room temperature. nih.gov The product can then be isolated by evaporating the solvent and pouring the residue onto crushed ice to precipitate the acetylvanillin. nih.gov

Table 1: Synthesis of Acetyl Vanillin from Vanillin

Reactants Reagents Solvent Conditions Reference

Perkin Condensation Approaches for Acetylated Aromatic Acids

The Perkin reaction provides a method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes. wikipedia.orglongdom.org This reaction can be adapted to synthesize a precursor to this compound. The starting material for this route would be acetylvanillin (4-acetyloxy-3-methoxybenzaldehyde).

In this approach, acetylvanillin is condensed with an acid anhydride, such as acetic anhydride, in the presence of an alkali salt of the corresponding acid, like sodium acetate (B1210297), which acts as a base catalyst. wikipedia.orgunacademy.com The reaction is typically heated to high temperatures (around 180°C) and results in the formation of 4-(acetyloxy)-3-methoxycinnamic acid. unacademy.com

The mechanism involves the formation of a carbanion from the acid anhydride, which then attacks the aldehyde carbonyl group in an aldol-type condensation. unacademy.comslideshare.net Subsequent dehydration leads to the α,β-unsaturated acid. unacademy.com To obtain the final target compound, the carbon-carbon double bond in the cinnamic acid derivative must be reduced. This can be achieved through catalytic hydrogenation, for example, using hydrogen gas with a palladium-on-carbon catalyst. This multi-step process, while effective, requires distinct reaction stages for condensation and reduction.

Esterification Strategies for Carboxylic Acid Functionality

The carboxylic acid group of this compound can be converted into various ester derivatives. This modification is a key strategy for altering the compound's physicochemical properties. The most common method for this transformation is Fischer esterification.

Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in a large excess, sometimes serving as the solvent. masterorganicchemistry.com Another strategy to improve yield is the removal of water as it is formed during the reaction. chemguide.co.ukmasterorganicchemistry.com

For example, reacting this compound with ethanol (B145695) in the presence of sulfuric acid would yield ethyl [4-(acetyloxy)-3-methoxyphenyl]acetate. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. chemguide.co.ukmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule result in the final ester product. chemguide.co.uk

Advanced Catalytic Systems in the Synthesis of Acetylated Phenolic Compounds

Modern synthetic chemistry emphasizes the use of efficient and selective catalytic systems to improve reaction rates, yields, and environmental friendliness. These advanced methods are applicable to the key transformation steps in the synthesis of this compound, particularly the acetylation of the phenolic hydroxyl group.

Acid-Catalyzed Esterification Techniques

While traditional esterification relies on catalysts like sulfuric acid, research has explored other acidic catalysts for the esterification of phenols. Phosphorous acid, or mixtures of phosphorous acids, have been employed as effective catalysts for the esterification reaction between phenols and carboxylic acids. google.com This process can produce high-purity esters with minimal by-products. google.com The use of azeotropic distillation with solvents like toluene (B28343) or xylene can aid in the removal of water, driving the reaction to completion. google.com

Heterogeneous acid catalysts, such as strongly acidic cation exchange resins, are also utilized, offering the advantage of easy separation from the reaction mixture and potential for reuse. mdpi.com These solid acid catalysts are particularly investigated for the esterification of polyphenolic compounds. mdpi.com

Table 2: Examples of Acid Catalysts for Phenolic Esterification

Catalyst Type Example Application Reference
Homogeneous Phosphorous Acid Esterification of phenols with carboxylic acids google.com
Homogeneous p-Toluenesulfonic acid Esterification of polyphenolic acids mdpi.com

Base-Mediated Acetylation Methods

Base-mediated methods are widely used for the acetylation of phenols. Pyridine is a classic catalyst used in conjunction with acetic anhydride, particularly for phenols, which are less reactive than alcohols. rsc.org The reaction mechanism is thought to involve the formation of a more reactive acetylating agent, acetylpyridinium, or the activation of the phenol through hydrogen bonding. rsc.org

Milder bases have also been shown to be effective. For instance, sodium bicarbonate can promote the acetylation of alcohols and phenols with acetic anhydride at room temperature, yielding good to excellent results. researchgate.net This offers a more environmentally benign alternative to pyridine.

Another approach involves the use of a base-treated phenol, which is then reacted with vinyl acetate. google.com This method can be performed at relatively low temperatures (0°-150° C) and avoids the use of acetic anhydride or acetyl chloride. google.com The by-product of this reaction is acetaldehyde, which can be removed from the reaction mixture. google.com Catalyst-free conditions have also been reported for the acetylation of phenols using acetic anhydride, presenting a green chemistry approach. mdpi.com

Table 3: Comparison of Base-Mediated Acetylation Methods for Phenols

Base/Promoter Acetylating Agent Conditions Advantages Reference
Pyridine Acetic Anhydride Typically in a solvent like carbon tetrachloride Effective for less reactive phenols rsc.org
Sodium Bicarbonate Acetic Anhydride Room temperature Milder, environmentally friendly researchgate.net
Base-treated Phenol Vinyl Acetate 0°-150° C Avoids acetic anhydride/chloride google.com

Heterogeneous Catalysis Applications (e.g., Stannum (IV) Phosphomolybdate, Polystyrene-Supported Catalysts)

The synthesis of this compound derivatives, particularly esters, benefits significantly from the application of heterogeneous catalysts, which offer advantages in separation, reusability, and environmental friendliness. researchgate.net Polystyrene-supported catalysts, in particular, have been extensively developed for a variety of organic transformations, including esterification reactions. taylorfrancis.com

Polystyrene-Supported Catalysts: These catalysts utilize a polymer backbone, such as cross-linked polystyrene, to immobilize an active catalytic species. taylorfrancis.commdpi.com This approach has been successfully applied to esterification, a key reaction in the derivatization of this compound. For instance, polystyrene-supported acidic ionic liquids have been prepared and shown to be highly efficient and reusable catalysts for a series of esterifications. epa.gov Similarly, polyisobutylene-anchored sulfonic acids (PIB-SAs) have been designed as recyclable Brønsted acid catalysts for direct Fischer-Speier esterification. thieme-connect.com In these systems, the polymer support facilitates the removal of the water by-product, driving the reaction equilibrium toward the ester product. thieme-connect.com The versatility of this platform allows for the immobilization of various catalytic moieties, from simple acidic groups to complex metal catalysts, making it a powerful tool for green chemistry. researchgate.netacs.org

The general advantages of using such supported catalysts are outlined below:

FeatureDescriptionReference
Reusability The catalyst can be easily recovered by simple filtration and reused for multiple reaction cycles, often with minimal loss of activity. researchgate.netepa.gov
Ease of Separation As an insoluble solid, the catalyst is easily separated from the liquid reaction mixture, simplifying product purification. researchgate.net
Process Efficiency Eliminates the need for complex separation procedures, reducing waste and improving overall process economy. researchgate.net
Stability Polymer supports can enhance the thermal and chemical stability of the catalytic species. researchgate.netepa.gov
Environmental Benefits Reduces catalyst leaching into the product and waste streams, aligning with the principles of green chemistry. thieme-connect.comrsc.org

Stannum (IV) Phosphomolybdate: Heteropolyacids and their salts, such as phosphomolybdic acid supported on metal oxides like tin (IV) oxide (SnO₂), are potent solid acid catalysts. researchgate.net These materials possess strong Brønsted acid sites, making them effective catalysts for acid-catalyzed reactions like esterification and condensation. researchgate.net For example, phosphomolybdic acid supported on SnO₂ has demonstrated high catalytic activity in the Pechmann condensation to form coumarins. researchgate.net While direct catalysis for the synthesis of this compound is not explicitly detailed, the established activity of these catalysts in related transformations suggests their potential application. Microporous ammonium (B1175870) phosphomolybdate has also been shown to be a stable and reusable catalyst in oxidation reactions. researchgate.net The catalytic efficacy is attributed to the high surface acidity and the presence of Mo(VI) species. researchgate.netresearchgate.net

Derivatization and Analogue Synthesis Strategies

The core structure of this compound, which is the acetylated form of homoferulic acid, serves as a versatile scaffold for the synthesis of a wide array of derivatives and analogues through various chemical transformations.

Synthesis of Alkyl-1,2,3-Triazole Analogs via Click Chemistry

A novel series of ferulic acid-based alkyl-1,2,3-triazole analogs can be synthesized using the principles of click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. researchgate.netnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of this approach. nih.govmdpi.com

The synthesis of these analogs starts from vanillin and proceeds through several steps. A key intermediate is 4-acetyl propargyl ferulate, which is derived from 4-acetyl ferulic acid. This intermediate contains a terminal alkyne group, making it a suitable substrate for the click reaction. The subsequent step involves a 1,3-dipolar cycloaddition reaction between the alkyne group of 4-acetyl propargyl ferulate and various long-chain alkyl azides. researchgate.net This reaction yields a series of 4-acetyl alkyl-1,2,3-triazole ferulates with high efficiency. researchgate.net A final deacetylation step can then produce the corresponding alkyl-1,2,3-triazole ferulates. researchgate.net This solvent-free, one-pot procedure highlights a green and efficient route to these derivatives. rsc.org

A representative synthetic scheme is as follows:

Step 1: Vanillin is converted to 4-acetyl ferulic acid. researchgate.net

Step 2: Etherification of 4-acetyl ferulic acid with propargyl bromide yields 4-acetyl propargyl ferulate. researchgate.net

Step 3 (Click Reaction): 4-acetyl propargyl ferulate reacts with an alkyl azide (B81097) (e.g., octyl azide, decyl azide) in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole ring. researchgate.netresearchgate.net

Step 4: Deacetylation of the phenolic hydroxyl group yields the final product. researchgate.net

Synthesis of 4-Acetyl Alkyl-1,2,3-Triazole Ferulates via Click Chemistry researchgate.net
Alkyl Azide UsedResulting Compound NameYield
Octyl azide1-(1-Octyl)-(1H-1,2,3-triazol-4-yl)methyl-(E)-3-(4-acetoxy-3-methoxyphenyl) acrylate95%
Decyl azide1-(1-Decyl)-(1H-1,2,3-triazol-4-yl)methyl-(E)-3-(4-acetoxy-3-methoxyphenyl) acrylate94%
Dodecyl azide1-(1-Dodecyl)-(1H-1,2,3-triazol-4-yl)methyl-(E)-3-(4-acetoxy-3-methoxyphenyl) acrylate92%
Tetradecyl azide1-(1-Tetradecyl)-(1H-1,2,3-triazol-4-yl)methyl-(E)-3-(4-acetoxy-3-methoxyphenyl) acrylate90%

Preparation of Acid Chlorides and Subsequent Esterifications

A fundamental strategy for derivatizing carboxylic acids is their conversion to more reactive acid chlorides, which can then be readily transformed into esters, amides, and other acyl derivatives. researchgate.net This two-step approach is applicable to this compound.

First, the carboxylic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, to produce [4-(acetyloxy)-3-methoxyphenyl]acetyl chloride. This intermediate is typically used immediately in the next step without extensive purification. nih.gov

Second, the newly formed acid chloride is reacted with a nucleophile, such as an alcohol or phenol, to form the corresponding ester. researchgate.netorganic-chemistry.org This esterification reaction is generally high-yielding and can be performed under mild conditions. researchgate.net This method allows for the synthesis of a vast library of ester derivatives by simply varying the alcohol component. For example, this method has been used to synthesize ferulic acid-sesquiterpene lactone hybrids by reacting the ferulic acid chloride intermediate with the appropriate alcohol moiety of the lactone. nih.gov

Esterification of Various Alcohols Using Acetyl Chloride researchgate.net
Alcohol SubstrateReaction Time (min)Yield (%)
Benzyl (B1604629) alcohol595
n-Butanol1092
iso-Amyl alcohol1094
Cyclohexanol1590
Heptanol2092

Formation of Complexed Structures (e.g., Boron Complexes of Acetylated Tetrahydrocurcumin Derivatives)

Boron-containing compounds, particularly boronic acids and their derivatives, have the unique ability to form stable, covalent complexes with diol-containing molecules. mdpi.com This property can be exploited to form complexed structures with derivatives of this compound, especially those that possess or can be modified to include a 1,2- or 1,3-diol moiety.

Benzoxaboroles, which are cyclic hemiesters of boronic acid, are particularly noteworthy due to their enhanced stability and favorable chemical properties. mdpi.com The formation of these complexes involves the boron atom's empty p-orbital interacting with the lone pairs of oxygen atoms in the diol, creating a stable cyclic adduct. mdpi.com While the direct formation of a boron complex with this compound itself is not described, its structural relationship to compounds like curcumin (B1669340) and its derivatives suggests a high potential for such complexation. Tetrahydrocurcumin, a metabolite of curcumin, contains phenolic hydroxyl groups that, along with other functionalities, could serve as anchor points for complexation with boron agents after suitable modification. Acetylation of these derivatives, similar to the acetyl group in this compound, could be used to modulate the electronic properties and stability of the final boron complex.

Development of Novel Hybrid Compounds (e.g., Ferulic Acid-Esculetin Hybrids)

The synthesis of hybrid molecules, which covalently link two or more distinct pharmacophores, is a prominent strategy in medicinal chemistry. Ferulic acid, the unacetylated precursor to the title compound, is a common building block for such hybrids.

A notable example is the synthesis of a ferulic acid-esculetin hybrid. researchgate.net Esculetin (6,7-dihydroxycoumarin) is a natural coumarin (B35378) with its own profile of biological activities. semanticscholar.orgjocpr.com The hybrid compound is formed through an esterification reaction, creating an ester linkage between the carboxylic acid group of a protected ferulic acid and one of the hydroxyl groups of esculetin. researchgate.net This reaction, typically carried out in the presence of a coupling agent or after converting the ferulic acid to its acid chloride, yields (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. researchgate.net The synthesis of other ferulic acid hybrids, such as those with parthenolide, follows a similar strategy involving the protection of the phenolic hydroxyl group, formation of the acid chloride, and subsequent esterification. nih.gov

Synthesis of Acylals and Related Benzaldehyde Derivatives

Acylals, or 1,1-diacetates, are geminal diesters that serve as protecting groups for aldehydes. They are typically synthesized from the corresponding aldehyde, and in this context, 4-acetoxy-3-methoxybenzaldehyde is the relevant precursor. mdpi.comrfppl.co.in This aldehyde can be prepared by the acetylation of vanillin (4-hydroxy-3-methoxybenzaldehyde). rfppl.co.in

The most common method for acylal synthesis is the reaction of an aldehyde with acetic anhydride in the presence of a catalyst. mdpi.com A wide variety of catalysts can be employed, including Lewis acids (e.g., zirconium (IV) chloride, bismuth triflate) and solid acid catalysts (e.g., HBF₄-SiO₂, NaHSO₄-SiO₂). mdpi.comorganic-chemistry.orgresearchgate.net The reaction of 4-acetoxy-3-methoxybenzaldehyde with acetic anhydride under these conditions would yield (4-acetoxy-3-methoxyphenyl)methylidene diacetate. These reactions are often high-yielding, proceed under mild or solvent-free conditions, and are highly chemoselective for aldehydes over ketones. organic-chemistry.orgresearchgate.net

Catalysts for the Synthesis of Acylals from Aldehydes organic-chemistry.org
CatalystConditionsKey Advantage
HBF₄-SiO₂Solvent-freeHigh yield, chemoselective
Copper(II) tetrafluoroborateSolvent-free, room temp.Excellent yields, mild conditions
Zirconium(IV) chlorideSolvent-freeMild, efficient, allows for deprotection
Acetonyltriphenylphosphonium bromideRefluxEffective for both aliphatic and aromatic aldehydes

Chemical Reactivity and Transformation Studies of 4 Acetyloxy 3 Methoxyphenyl Acetic Acid

Hydrolytic Stability and Deacetylation Mechanisms

The stability of the acetyl group on the phenolic ring of [4-(Acetyloxy)-3-methoxyphenyl]acetic acid is a key factor in its chemical profile. Hydrolysis, the cleavage of this ester linkage, can be initiated under acidic, basic, or enzymatic conditions, leading to the formation of homovanillic acid and acetic acid.

Acid-Catalyzed Hydrolysis Investigations

The hydrolysis of esters in the presence of an acid catalyst, typically a strong mineral acid like hydrochloric or sulfuric acid, is a well-established reversible reaction. itb.ac.idoup.com The mechanism involves the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. itb.ac.id This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of an alcohol (in this case, the phenolic hydroxyl group is reformed) regenerates the catalyst and yields the carboxylic acid and the alcohol. itb.ac.id

Table 1: General Conditions for Acid-Catalyzed Ester Hydrolysis

ParameterConditionRationale
Catalyst Dilute strong acids (e.g., HCl, H₂SO₄)Provides the necessary hydronium ions to initiate the reaction. itb.ac.idoup.com
Temperature Elevated (e.g., heating under reflux)Increases the reaction rate to achieve equilibrium faster. itb.ac.id
Reactant Ratio Large excess of waterShifts the equilibrium towards the products (hydrolysis). itb.ac.id

This table presents generalized conditions for acid-catalyzed ester hydrolysis based on established chemical principles, as specific data for this compound was not available in the reviewed literature.

Base-Catalyzed Hydrolysis Studies

Base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible reaction that typically proceeds faster than acid-catalyzed hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide (phenoxide in this case) leaving group, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the alcohol (phenolic hydroxyl group). wikipedia.org

Specific research on the base-catalyzed hydrolysis of this compound is limited. However, it is known that phenolic compounds can be unstable at high pH. nih.gov Studies on the hydrolysis of other phenolic esters indicate that the reaction proceeds readily under basic conditions. For example, the hydrolysis of phenolic acid esters is a common method for their analysis. nih.gov The stability of phenolic compounds is generally lower in alkaline conditions, which can lead to degradation and oxidation. nih.govnih.gov

Table 2: General Aspects of Base-Catalyzed Ester Hydrolysis

FeatureDescription
Mechanism Nucleophilic acyl substitution initiated by hydroxide ion. wikipedia.org
Reversibility Irreversible, as the final deprotonation of the carboxylic acid drives the reaction to completion. wikipedia.org
Rate Generally faster than acid-catalyzed hydrolysis.
Product Carboxylate salt and alcohol (phenolic hydroxyl). wikipedia.org

This table outlines the general characteristics of base-catalyzed ester hydrolysis. Specific kinetic data for this compound is not available in the current literature.

Enzymatic Hydrolysis Processes

Enzymes, particularly esterases and lipases, can catalyze the deacetylation of acetylated compounds with high selectivity and under mild conditions. nih.govnih.gov Lipases, for instance, are known to catalyze the hydrolysis of ester bonds. The mechanism of lipase-catalyzed esterification, and by extension hydrolysis, often follows a Ping-Pong Bi-Bi mechanism, where the enzyme forms a covalent intermediate with the substrate. biointerfaceresearch.com

While direct studies on the enzymatic hydrolysis of this compound are scarce, research on the enzymatic deacetylation of other phenolic acetates provides valuable parallels. For example, lipase (B570770) from porcine pancreas has been used for the selective deacetylation of phenolic acetoxy groups. nih.gov Lipase-catalyzed acetylation and deacetylation reactions are influenced by the solvent, temperature, and the structure of the substrate. nih.gov It has been noted that some phenolic compounds can act as activators or inhibitors of enzymes involved in hydrolysis, which could be a factor in the enzymatic deacetylation of the target compound. nih.gov The enzymatic hydrolysis of acetylated compounds is a key step in improving their bioavailability and modifying their properties. oup.com

Table 3: Enzymes and Conditions for Deacetylation of Phenolic Esters

EnzymeSubstrate TypeTypical ConditionsReference
Porcine Pancreas Lipase (PPL)Peracetylated polyphenolic benzyl (B1604629) phenyl ketonesTetrahydrofuran (THF) solvent nih.gov
Candida antarctica Lipase B (CALB)Aromatic alcohols and hexanoic acid50-70°C, organic solvent nih.gov
Burkholderia cepacia Lipase (BCL)2-alkanols and vinyl acetate (B1210297)Organic solvents nih.gov

This table provides examples of enzymes used for the hydrolysis of phenolic esters. Specific data for the enzymatic hydrolysis of this compound is not detailed in the reviewed literature.

Oxidative Transformation Pathways

The presence of a phenolic ring and an acetic acid side chain in this compound makes it susceptible to oxidative transformations. These reactions can be induced by chemical oxidants or mediated by enzymes.

Chemical Oxidation Reactions (e.g., Chromium-Based Oxidation)

Chromium (VI) reagents, such as chromium trioxide (CrO₃) in acidic media (Jones reagent), are powerful oxidizing agents capable of oxidizing a wide range of organic compounds. nih.govlibretexts.orgorganic-chemistry.orgorganic-chemistry.org Primary alcohols can be oxidized to carboxylic acids, while secondary alcohols are converted to ketones. libretexts.orgorganic-chemistry.org The oxidation of alkylbenzenes with strong oxidizing agents like chromic acid can lead to the formation of benzoic acids. libretexts.org

Specific studies on the chromium-based oxidation of this compound are not found in the reviewed literature. However, the oxidation of related substituted catechols and other phenolic compounds has been investigated. nih.govnih.govpsu.edu The oxidation of catechols with chromium (VI) can lead to the formation of reactive intermediates and potentially DNA-damaging species. nih.gov The oxidation of the acetic acid side chain of a substituted phenylacetic acid is also a possible transformation pathway. For instance, the oxidation of toluenes to benzoic acids using chromium trioxide is a known reaction. nih.gov

Table 4: General Reactivity of Chromium(VI) Reagents with Organic Compounds

Reagent FamilyTypical SubstratesProducts
Jones Reagent (CrO₃/H₂SO₄/acetone) Primary alcohols, Secondary alcohols, AldehydesCarboxylic acids, Ketones, Carboxylic acids
Pyridinium (B92312) Chlorochromate (PCC) Primary alcohols, Secondary alcoholsAldehydes, Ketones
Collins Reagent (CrO₃·2(pyridine)) Primary alcohols, Secondary alcoholsAldehydes, Ketones

This table summarizes the general applications of common chromium-based oxidizing agents. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org The specific products from the reaction of these reagents with this compound have not been reported.

Enzymatic Oxidation Mechanisms (e.g., Laccase-Mediated Polymerization)

Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and other aromatic compounds, using molecular oxygen as the electron acceptor and producing water as the only byproduct. nih.govnih.govresearchgate.netrsc.org This oxidation generates phenoxyl radicals, which can then undergo spontaneous, non-enzymatic coupling reactions to form dimers, oligomers, and polymers. researchgate.netmdpi.com This process is known as laccase-mediated polymerization.

While there are no specific studies on the laccase-mediated polymerization of this compound, extensive research has been conducted on related phenolic compounds, including vanillin (B372448) and its derivatives. nih.govrsc.org The presence of a phenolic hydroxyl group is generally a prerequisite for laccase activity. nih.gov Therefore, the hydrolysis of the acetyl group of this compound to expose the free phenolic hydroxyl of homovanillic acid would likely be necessary before laccase-mediated polymerization can occur. The resulting polymers from phenolic compounds often exhibit enhanced antioxidant properties compared to their monomeric precursors. nih.gov The polymerization process is influenced by factors such as pH, temperature, and the specific laccase enzyme used. nih.gov

Table 5: Laccase-Mediated Polymerization of Phenolic Compounds

Substrate TypeEnzyme SourceKey FindingsReference
Natural PhenolsTrametes versicolorFormation of colored polymers applicable for hair dyeing. nih.gov
Phenolic extracts from bambooLaccaseEfficient polymerization confirmed by decrease in free hydroxyl groups. rsc.org
Phenolic compounds from wine leesTrametes versicolorProduction of phenolic polymers with high antioxidant activity. mdpi.com
Vanillin derivativesMyceliophthora thermophila laccaseFormation of biphenyls and potential for use as mediators. nih.gov

This table illustrates the application of laccase in polymerizing various phenolic substrates. The direct polymerization of this compound has not been documented and would likely require prior deacetylation.

Oxidation in Multi-Phase Systems

The oxidation of carboxylic acids like this compound can be influenced by the presence of different phases. While specific studies on the multi-phase oxidation of this compound are not extensively documented, the general behavior of carboxylic acids suggests that they can be oxidized by strong oxidizing agents. noaa.gov The reactions are often accompanied by the generation of heat. noaa.gov In aqueous solutions, these acids can react with active metals to produce gaseous hydrogen and a metal salt. noaa.gov The presence of an organic phase alongside an aqueous phase could influence reaction rates and product distribution by affecting the partitioning of the acid and the oxidizing agent.

Thermal and Photodegradation Investigations

Specific studies detailing the UV-irradiation induced photodegradation mechanisms of this compound are limited. However, research on other phenylacetic acid derivatives can offer potential insights. The aromatic ring and carbonyl group present in the molecule are chromophores that can absorb UV radiation, leading to electronic excitation and subsequent chemical reactions. Potential photodegradation pathways could include decarboxylation, cleavage of the ether and ester bonds, and transformation of the aromatic ring. The specific products and mechanisms would depend on factors such as the irradiation wavelength, the presence of photosensitizers, and the reaction medium.

Transesterification and Nucleophilic Substitution Reactions

This compound possesses several sites susceptible to transesterification and nucleophilic substitution reactions. The ester group can undergo transesterification in the presence of an alcohol and a suitable catalyst. The carboxylic acid moiety can be converted to other functional groups through nucleophilic acyl substitution. For instance, the reaction of phenylacetic acid derivatives with amines, catalyzed by nickel chloride, can produce amides. nih.gov The efficiency of such reactions can be influenced by the electronic and steric effects of substituents on the aromatic ring. nih.gov

Furthermore, nucleophilic substitution can occur at the aromatic ring, although this typically requires harsh conditions or specific activation. Studies on bromomethoxybenzenes have shown that nucleophilic substitution can occur, with the reaction mechanism (concerted or via a Meisenheimer intermediate) depending on the nucleophile and substituents. nih.gov

A study on the esterification of phenylacetic acid with various hydroxylated derivatives using an eco-friendly solid acid catalyst (Amberlyst-15) demonstrated high yields (around 80%) at 110°C. researchgate.net This suggests that this compound could undergo similar esterification reactions.

Table 1: Examples of Nucleophilic Substitution Reactions on Phenylacetic Acid Derivatives

ReactantReagentCatalystProductYield (%)Reference
Phenylacetic acidBenzylamineNiCl₂N-Benzyl-2-phenylacetamide99.2 nih.gov
Phenylacetic acidVarious alcoholsAmberlyst-15Phenylacetic acid esters~80 researchgate.net

Note: This table presents data for phenylacetic acid as a proxy for the reactivity of this compound.

Comparative Reactivity Studies of Structural Analogs

The reactivity of this compound can be better understood by comparing it with its structural analogs.

4-Methoxyphenylacetic acid: This analog lacks the acetyloxy group. It is used as an intermediate in organic synthesis and for the preparation of methyl 4-methoxyphenylacetate (B8689602) by esterification. chemicalbook.comnih.gov It can also act as a ligand in the synthesis of metal complexes. chemicalbook.com

3-Hydroxy-4-methoxyphenylacetic acid (Homovanillic acid): This compound has a hydroxyl group instead of an acetyloxy group. It is a metabolite and its thermal decomposition can produce irritating and toxic gases. chemicalbook.com

3-Bromo-4-methoxyphenylacetic acid: The presence of a bromine atom, an electron-withdrawing group, on the phenyl ring influences the electronic properties of the molecule. rsc.org

(4-methanesulfonyloxy-3-methoxy-phenyl)-acetic acid: This analog features a methanesulfonyloxy group, which is a good leaving group, potentially enhancing its reactivity in nucleophilic substitution reactions.

Studies on the direct amidation of various phenylacetic acid derivatives have shown that substituents on the aromatic ring play a crucial role in the reaction yield, with the order of reactivity being para > meta > ortho for the same substituent. nih.gov Research on the α-selective chlorination of para-substituted phenylacetic acids has also been conducted, demonstrating that the reaction is successful for substrates with electron-withdrawing or weakly electron-donating groups. rsc.org

Table 2: Properties of this compound and its Structural Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Functional GroupsReference
This compoundC₁₁H₁₂O₅224.21Carboxylic acid, Ester, Ether nih.gov
4-Methoxyphenylacetic acidC₉H₁₀O₃166.17Carboxylic acid, Ether nih.gov
3-Hydroxy-4-methoxyphenylacetic acidC₉H₁₀O₄182.17Carboxylic acid, Phenol (B47542), Ether sigmaaldrich.com
3-Bromo-4-methoxyphenylacetic acidC₉H₉BrO₃245.07Carboxylic acid, Ether, Bromo rsc.org
(4-methanesulfonyloxy-3-methoxy-phenyl)-acetic acidC₁₀H₁₂O₆S260.26Carboxylic acid, Ether, Sulfonate Ester

Metabolic Studies of 4 Acetyloxy 3 Methoxyphenyl Acetic Acid and Analogs

In Vivo Metabolic Pathway Elucidation in Pre-Clinical Models

The metabolism of [4-(Acetyloxy)-3-methoxyphenyl]acetic acid is anticipated to proceed through a series of well-established biochemical reactions. While specific in vivo studies on this exact molecule are not extensively documented in publicly available literature, the metabolic pathways can be elucidated by examining the fate of structurally similar compounds and known metabolic transformations.

A primary and crucial step in the metabolism of this compound is the hydrolysis of the acetyl group, a process known as deacetylation. This reaction is typically rapid and catalyzed by various esterase enzymes present in the plasma, liver, and other tissues. The deacetylation of this compound yields its principal active metabolite, 4-hydroxy-3-methoxyphenylacetic acid, also known as homovanillic acid. This conversion is significant as the biological activity of the parent compound is often attributed to this deacetylated form.

Following deacetylation, the primary metabolite, homovanillic acid, can undergo further oxidative transformations. A key pathway is O-demethylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.gov This process involves the removal of the methyl group from the methoxy (B1213986) substituent on the aromatic ring, leading to the formation of a dihydroxylated metabolite. Studies on related methoxy-containing compounds, such as methoxyflavones, have demonstrated that O-demethylation is a principal metabolic route, with enzymes like CYP1A1, CYP1A2, and CYP1B1 showing significant activity. nih.gov

Aromatic hydroxylation, another potential oxidative pathway, involves the direct addition of a hydroxyl group to the phenyl ring. However, for compounds with a methoxy group, O-demethylation is often the preferred reaction. nih.gov

Deamination and N-demethylation are metabolic routes typically associated with compounds containing primary or secondary amine functional groups. Given that this compound and its primary metabolites lack such groups, these pathways are not considered primary routes for their metabolism.

Conjugation Reactions and Metabolite Characterization

Conjugation reactions represent a major pathway in Phase II metabolism, serving to increase the water solubility of metabolites and facilitate their excretion from the body.

The hydroxyl groups on the deacetylated and O-demethylated metabolites of this compound are susceptible to conjugation with glucuronic acid and sulfate (B86663). nih.govnih.gov In vitro studies on the related compound 4-hydroxy-3-methoxyphenylethanol have shown that both glucuronide and sulfate conjugates are formed, with the liver being the primary site of these reactions. nih.govnih.gov

The formation of glucuronide conjugates is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). nih.gov Species differences in these conjugation pathways have been observed; for instance, in vitro studies with human liver preparations tend to favor glucuronidation for some catecholic compounds, whereas mouse and cat livers may predominantly form sulfate conjugates. nih.govnih.gov For the conjugation of 4-hydroxy-3-methoxyphenylethanol by rabbit liver, the Michaelis constant (Km) for UDP-glucuronic acid was determined to be 0.22 mM, and for sodium sulfate, it was 3.45 mM. nih.govnih.gov

The metabolic cascade of this compound results in the formation of various metabolites with different physicochemical properties. The primary active metabolite, homovanillic acid, is an acidic metabolite due to the presence of the carboxylic acid group. Further oxidative metabolism and subsequent conjugation reactions also yield acidic metabolites, such as glucuronide and sulfate conjugates, which are readily excreted in urine.

Neutral metabolites are less likely to be major products of the metabolism of this compound, as the core acetic acid side chain is generally metabolically stable.

Table 1: Key Metabolic Reactions and Metabolites of this compound Analogs

Metabolic Reaction Substrate Key Enzymes Resulting Metabolite Metabolite Class
Deacetylation This compound Esterases 4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic acid) Acidic
O-Demethylation 4-Hydroxy-3-methoxyphenylacetic acid Cytochrome P450s (e.g., CYP1A2, CYP1B1) 3,4-Dihydroxyphenylacetic acid Acidic
Glucuronidation 4-Hydroxy-3-methoxyphenylacetic acid UDP-Glucuronosyltransferases (UGTs) Homovanillic acid glucuronide Acidic

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic acid)
4-hydroxy-3-methoxyphenylethanol
3,4-Dihydroxyphenylacetic acid
Methoxyflavones
Homovanillic acid glucuronide

Microbial Metabolism and Biotransformation Pathways

The metabolic fate of this compound in microbial systems is a subject of interest due to the structural relationship of this compound to naturally occurring phenolic acids. The biotransformation of this and analogous compounds by various microorganisms, particularly yeasts relevant to food and beverage fermentation, can lead to a variety of metabolic products.

Metabolism by Microorganisms (e.g., Saccharomyces cerevisiae, D. bruxellensis)

The metabolism of this compound by yeasts such as Saccharomyces cerevisiae and Dekkera bruxellensis is not extensively documented for the compound itself. However, by examining the known metabolic pathways for structurally similar phenolic acids and the enzymatic capabilities of these yeasts, a putative metabolic route can be inferred.

The initial step in the metabolism of this compound is likely the hydrolysis of the ester bond, releasing the acetyl group and forming homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid). Saccharomyces cerevisiae is known to possess esterase activity, which is responsible for the hydrolysis of acetate (B1210297) esters. nih.govresearchgate.netcapes.gov.brnih.govasm.org This enzymatic action is a key factor in the development of flavor profiles in fermented beverages. nih.gov

Once homovanillic acid is formed, its subsequent metabolism can be extrapolated from the known pathways for other phenolic acids in yeasts like Dekkera bruxellensis. This yeast is particularly known for its metabolism of hydroxycinnamic acids, such as ferulic acid and p-coumaric acid, which are structurally related to homovanillic acid. nih.govresearchgate.net The metabolism in D. bruxellensis typically involves a two-step process:

Decarboxylation: The carboxylic acid side chain is removed by a phenolic acid decarboxylase (PAD). researchgate.net

Reduction: The resulting vinyl derivative is then reduced by a vinylphenol reductase (VPR) to an ethyl derivative. researchgate.net

While Dekkera species are known to catabolize ferulic, caffeic, and p-coumaric acids, the specific activity on homovanillic acid is not detailed. researchgate.net However, the presence of these enzymatic activities suggests a potential for the transformation of homovanillic acid into other metabolites. Dekkera bruxellensis is also known for its production of acetic acid. mdpi.comresearchgate.netnih.gov

The table below summarizes the known metabolic activities of S. cerevisiae and D. bruxellensis on related phenolic compounds.

MicroorganismSubstrate (Analogs)Key Enzymes/ActivitiesMetabolic Products
Saccharomyces cerevisiae Acetate estersEsterase (e.g., Iah1p) researchgate.netnih.govCorresponding alcohol and acetic acid
Phenylacetic acidPhenylethanol, Phenylacetic acid (in some pathways) researchgate.net
Hydroxycinnamic acids (e.g., ferulic acid, p-coumaric acid)Limited to no decarboxylase activityMinimal to no vinylphenol production
Dekkera bruxellensis Hydroxycinnamic acids (e.g., ferulic acid, p-coumaric acid)Phenolic acid decarboxylase (PAD), Vinylphenol reductase (VPR) researchgate.net4-Vinylguaiacol, 4-Ethylguaiacol, 4-Vinylphenol, 4-Ethylphenol nih.govnih.gov
VinylphenolsVinylphenol reductase (VPR) researchgate.netEthylphenols researchgate.net
Glucose/Ethanol (B145695)Aldehyde dehydrogenaseAcetic acid researchgate.netnih.gov

Bioconversion to Value-Added Products (e.g., Cinnamaldehydes)

The bioconversion of this compound into value-added products like cinnamaldehydes is not a documented pathway. The biosynthesis of cinnamaldehyde (B126680) in microorganisms and plants typically starts from the aromatic amino acid L-phenylalanine. nih.govnih.gov The pathway involves the following key enzymatic steps:

Deamination: Phenylalanine ammonia (B1221849) lyase (PAL) converts L-phenylalanine to cinnamic acid. nih.gov

Activation: A ligase, such as 4-coumarate-CoA ligase, activates cinnamic acid to its CoA-thioester (cinnamoyl-CoA). nih.gov

Reduction: A reductase then converts cinnamoyl-CoA to cinnamaldehyde. nih.gov

Given that the structure of this compound is a phenylacetic acid derivative and not a direct precursor in the established phenylpropanoid pathway leading to cinnamaldehydes, its direct bioconversion to cinnamaldehyde is biochemically unlikely without significant metabolic engineering to introduce novel enzymatic functions.

While direct conversion is not established, the microbial metabolism of aromatic compounds is a vast field with potential for novel biotransformations. For instance, some bacteria can co-metabolically produce substituted phenylacetic acids from corresponding styrenes. semanticscholar.org However, this does not lead to the formation of cinnamaldehydes.

The table below outlines the established biosynthetic pathway for cinnamaldehyde.

PrecursorKey EnzymesIntermediate ProductsFinal Product
L-PhenylalaninePhenylalanine ammonia lyase (PAL)Cinnamic acidCinnamaldehyde
4-Coumarate-CoA ligase (or similar)Cinnamoyl-CoA
Cinnamoyl-CoA reductase

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Acetyloxy 3 Methoxyphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for confirming the presence and connectivity of hydrogen atoms within a molecule. For [4-(Acetyloxy)-3-methoxyphenyl]acetic acid, ¹H NMR analysis would be used to identify all non-equivalent protons. This includes signals corresponding to the aromatic protons on the phenyl ring, the methylene (B1212753) (-CH2-) protons of the acetic acid side chain, the methoxy (B1213986) (-OCH3) group protons, and the acetyl (-COCH3) group protons. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet), and integration values for each signal would confirm the precise arrangement of these groups.

Despite extensive searches of scientific literature and chemical databases, specific experimental ¹H NMR spectral data for this compound (CAS 5447-38-1) are not publicly available at this time. A patent for related iodo-resiniferatoxin congeners mentions the synthesis of 4-acetoxy-3-methoxyphenylacetic acid as a key intermediate, but does not provide its specific characterization data. google.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This analysis would confirm the total number of carbon atoms and identify the chemical environments of the carbonyl carbons (in the carboxylic acid and acetyl groups), the aromatic carbons, the methoxy carbon, the methylene carbon, and the methyl carbon of the acetyl group.

As with proton NMR, specific, publicly available experimental ¹³C NMR data for this compound could not be located in surveyed databases and literature. google.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and can be used to deduce structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids, allowing them to be ionized with minimal fragmentation. When coupled with a mass analyzer, ESI-MS would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ or the protonated molecule [M+H]⁺ of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the precise elemental formula of the compound. For this compound (C11H12O5), the calculated exact mass is 224.0685 Da. nih.gov HRMS analysis would be used to confirm this exact mass experimentally, distinguishing it from other compounds with the same nominal mass.

Detailed experimental ESI-MS and HRMS data for this compound are not currently reported in the public domain.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often coupled with a time-of-flight (TOF) mass analyzer. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, promoting gentle ionization of the analyte molecules. This technique is highly sensitive and can be used to analyze a wide range of molecules. While applicable, specific MALDI-MS analysis reports for this compound have not been identified in the available scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for separating and identifying volatile and semi-volatile compounds, making it ideal for metabolite analysis. If this compound were a metabolite, for instance of a larger drug molecule, GC-MS would be used for its detection and quantification in biological samples like urine or plasma. nih.gov Often, derivatization is required to increase the volatility of polar analytes like carboxylic acids before GC analysis.

Searches for studies identifying this compound as a metabolite using GC-MS did not yield specific results. Studies on the metabolism of the related neurotransmitter dopamine (B1211576) identify Homovanillic Acid (HVA), the un-acetylated parent compound, as a key metabolite. nih.govnih.govwikipedia.org However, analysis specific to the acetylated form was not found.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum of absorption bands.

For this compound, the IR spectrum provides definitive evidence for its key structural components. The presence of two distinct carbonyl groups (one from the carboxylic acid and one from the acetate (B1210297) ester) and a hydroxyl group from the carboxylic acid are the most telling features. The aromatic ring and ether linkage also produce characteristic absorptions.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad
Carboxylic AcidC=O stretch1700-1725Strong
Ester (Acetyloxy)C=O stretch1735-1750Strong
Aromatic RingC=C stretch1450-1600Medium to Weak
Carboxylic Acid/EsterC-O stretch1210-1330Strong
Ether (Methoxy)C-O stretch1000-1300Strong
Aromatic RingC-H bend (out-of-plane)690-900Strong

The broad O-H absorption is a hallmark of the hydrogen-bonded carboxylic acid dimer. The two carbonyl peaks, while close in frequency, can often be resolved, with the ester typically appearing at a slightly higher wavenumber than the carboxylic acid. The strong C-O stretching bands further confirm the presence of the acid, ester, and ether functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light, such as aromatic rings and double bonds. The spectrum reveals the wavelengths of maximum absorbance (λmax), which can aid in identifying and quantifying the substance.

The chromophore in this compound is the substituted benzene (B151609) ring. The π-electrons within this aromatic system can be excited to higher energy orbitals (π → π* transitions), leading to strong absorption in the UV region. The substituents on the ring—the methoxy (-OCH₃), acetyloxy (-OCOCH₃), and acetic acid (-CH₂COOH) groups—act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the λmax and the intensity of the absorption.

Specific experimental UV-Vis data for this compound is not widely published. However, based on the structure, the primary π → π* transitions characteristic of a substituted benzene ring are expected. The presence of the electron-donating methoxy and acetyloxy groups typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted benzene.

Table 2: Expected UV-Vis Spectroscopy Data for this compound

Chromophore SystemElectronic TransitionExpected λmax Range (nm)Solvent Effects
Substituted Benzene Ringπ → π* (E2-band)220 - 250Minor shifts with polarity
Substituted Benzene Ringπ → π* (B-band)260 - 290Polarity may affect fine structure

The position and intensity of the absorption bands can be influenced by the solvent used for the analysis. Changes in solvent polarity can alter the energy levels of the electronic states and lead to shifts in the observed λmax.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, a pattern is generated that can be mathematically reconstructed into a detailed molecular model. This model provides exact bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within the crystal.

Currently, there are no publicly available crystal structures for this compound in crystallographic databases. If a suitable single crystal were grown and analyzed, this technique would provide invaluable information, including:

Confirmation of Connectivity: Unambiguously verifying the atomic connections.

Molecular Conformation: Determining the spatial orientation of the acetyloxy, methoxy, and acetic acid groups relative to the phenyl ring.

Intermolecular Interactions: Revealing how individual molecules interact with each other in the solid state, such as through hydrogen bonding from the carboxylic acid groups, which often form dimeric structures.

Stereochemistry: Confirming the planarity of the aromatic ring and the geometry of the substituent groups.

While data exists for the related compound 4-methoxyphenylacetic acid, it is crucial not to extrapolate these structural details, as the addition of the acetyloxy group significantly alters the molecule's electronic properties and steric profile, which would lead to a different crystal packing arrangement.

Chromatographic Methods for Purity and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for separating components of a mixture, making them essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective qualitative technique used to monitor reactions. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (mobile phase). Components separate based on their differing affinities for the stationary phase (silica) and the mobile phase. By comparing the spots of the reaction mixture to those of the starting materials and the desired product, a chemist can quickly determine if the reaction is complete. For a compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol) would likely be effective.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive quantitative technique used to determine the purity of the final compound. A solution of the compound is injected into a column packed with a stationary phase (commonly C18-modified silica for reverse-phase HPLC). A liquid mobile phase is pumped through the column, and the components separate based on their relative polarity. A detector, typically a UV detector set to a wavelength where the aromatic ring absorbs (e.g., ~270 nm), measures the concentration of each component as it elutes. The purity is determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram.

Table 3: Representative HPLC Method for Purity Analysis

ParameterDescription
Technique Reverse-Phase HPLC
Column C18 (Octadecyl-silica)
Mobile Phase A gradient or isocratic mixture of an aqueous acidic buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Detection UV-Vis Detector at λ ≈ 270-280 nm (targeting the aromatic B-band).
Result A chromatogram showing a major peak for the product and any minor peaks corresponding to impurities. Purity is often reported as a percentage of the main peak area.

The availability of HPLC as an analytical method for this compound is noted by commercial suppliers, confirming its utility for quality control.

Emerging Research Applications and Future Directions for 4 Acetyloxy 3 Methoxyphenyl Acetic Acid

Role as a Precursor in Fine Chemical Synthesis

[4-(Acetyloxy)-3-methoxyphenyl]acetic acid serves as a key precursor in the synthesis of various fine chemicals. The acetyl group on the phenolic oxygen acts as a protecting group, allowing for chemical modifications on other parts of the molecule that would otherwise be incompatible with a free hydroxyl group. After the desired transformations are complete, the acetyl group can be easily removed, typically through hydrolysis, to yield the final product.

This strategy is evident in its use to produce halogenated derivatives. For instance, this compound is a documented precursor for the synthesis of 2-bromo-4-hydroxy-5-methoxyphenylacetic acid. guidechem.com In this process, the acetylated starting material allows for selective bromination of the aromatic ring. The subsequent removal of the acetyl group yields the desired brominated and hydroxylated product, a compound of interest for further chemical elaboration.

Applications in Multi-Step Organic Reaction Sequences

The utility of this compound is most apparent in its application within multi-step reaction sequences. Its structure is conducive to creating substituted phenylacetic acid derivatives, which are common motifs in biologically active molecules.

A clear example is its role in a synthesis pathway to produce 2-bromo-4-hydroxy-5-methoxyphenylacetic acid (CAS No. 181517-98-6). guidechem.com This transformation involves at least two steps starting from this compound: regioselective bromination of the aromatic ring, followed by the deprotection (hydrolysis) of the acetyl group to reveal the free phenol (B47542). Furthermore, it is listed as a precursor for methyl 2-(4-hydroxy-3-methoxyphenyl)acetate (CAS No. 15964-80-4), a reaction that involves deacetylation. guidechem.com These examples highlight its function as a stable, yet reactive, intermediate that enables complex molecular architecture to be built in a controlled, step-wise manner.

Table of Synthesis Applications:

Precursor Product Transformation
This compound 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid Bromination and de-acetylation guidechem.com

Contribution to the Study of Lignification Kinetics

While the chemical structure of this compound bears resemblance to phenylpropanoid units that are precursors to lignin, publicly available scientific literature does not currently document specific studies where this compound has been used to investigate the kinetics of lignification. Research in this area typically focuses on the enzymatic polymerization of monolignols like coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol.

Development of Novel Photosensitizers for Photodynamic Research

Photodynamic therapy involves compounds (photosensitizers) that generate reactive oxygen species upon light activation. Although research into novel photosensitizers is an active field, there is currently no specific mention in accessible research literature of this compound being designed or tested for this purpose. The development of photosensitizers often focuses on molecules with extensive conjugated pi-systems capable of absorbing light in the visible or near-infrared spectrum, a feature not prominent in this compound.

Design and Synthesis of Privileged Scaffolds for Drug Discovery Research

Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets. While phenylacetic acid derivatives are present in many pharmaceuticals, specific research detailing the use of this compound as a foundational element for creating libraries of privileged scaffolds is not currently available in the public domain.

Exploration of Allosteric Binding Sites in Enzyme Inhibition

Allosteric inhibitors bind to an enzyme at a site other than the active site, providing a subtle yet effective means of modulating enzyme activity. The parent molecule, homovanillic acid, is a dopamine (B1211576) metabolite, making its derivatives potential candidates for neurological enzyme studies. However, specific investigations into the role of this compound as an allosteric modulator of enzyme activity have not been reported in the available scientific literature.

In Silico Modeling and Docking Studies for Mechanistic Insights

In silico techniques like molecular docking are crucial for predicting the binding affinity and interaction of small molecules with biological targets, offering mechanistic insights before costly lab work is undertaken. Despite the utility of these methods, dedicated docking studies or other computational analyses focused specifically on this compound are not found in the currently accessible body of scientific research. Such studies would be valuable to predict its potential biological targets and guide future experimental work.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Acetyloxy)-3-methoxyphenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
[4-(Acetyloxy)-3-methoxyphenyl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.